N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a carboxamide group, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of automated reactors to ensure consistency and efficiency. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide
- N-(2,4-dimethylphenyl)-6-methoxy-2-hydroxy-2H-chromene-3-carboxamide
Uniqueness
N-(2,4-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and the carboxamide group at the 3-position make it particularly interesting for medicinal chemistry research.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-16(12(2)8-11)20-18(21)15-10-13-9-14(23-3)5-7-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBRIUOQBTXIEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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